1-(Bromomethyl)-4-(tert-butyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-4-(tert-butyl)cyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which also bears a tert-butyl substituent
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(tert-butyl)cyclohexane typically involves the bromination of 4-(tert-butyl)cyclohexanemethanol. This reaction is carried out using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(tert-butyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Bromomethyl)-4-(tert-butyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates, providing insights into enzyme specificity and mechanism.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)cyclohexane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Molecular pathways involved in these reactions include nucleophilic substitution (SN1 and SN2 mechanisms), reduction via hydride transfer, and oxidation through electron transfer processes.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(tert-butyl)cyclohexane can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(tert-butyl)cyclohexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the nature of the halogen.
4-(tert-Butyl)cyclohexanemethanol: The precursor to the brominated compound, which lacks the bromine atom and thus has different chemical properties.
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
1-(bromomethyl)-4-tert-butylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGDKDFWZLJUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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